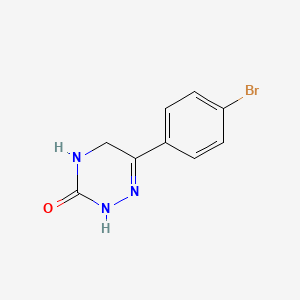
1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- is a heterocyclic compound that features a triazine ring with a bromophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of halogen-substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
6-Phenyl-1,2,4-Triazin-3(2H)-one: A derivative with a phenyl substituent instead of a bromophenyl group.
4,5-Dihydro-1,2,4-Triazin-3(2H)-one: A simpler derivative without the bromophenyl group.
Uniqueness
1,2,4-Triazin-3(2H)-one, 6-(4-bromophenyl)-4,5-dihydro- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
86143-82-0 |
|---|---|
Molekularformel |
C9H8BrN3O |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-4H,5H2,(H2,11,13,14) |
InChI-Schlüssel |
MQYXURDJPXRBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC(=O)N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


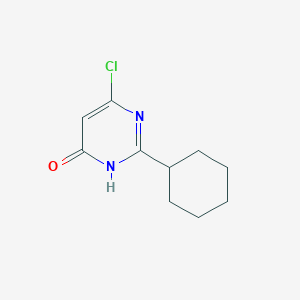
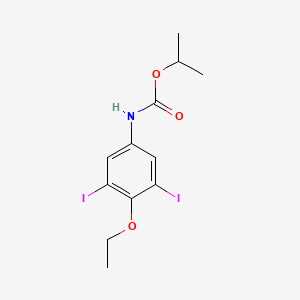
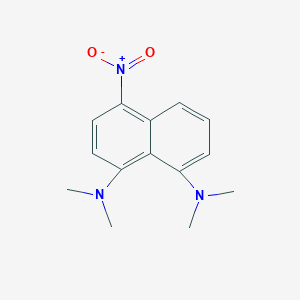
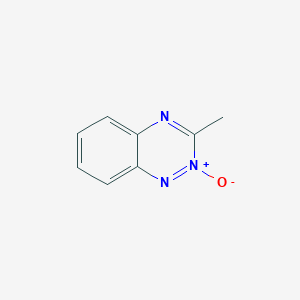
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
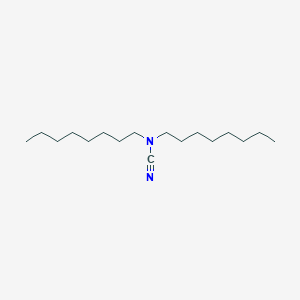
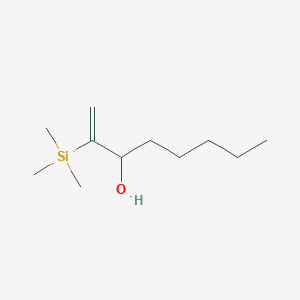
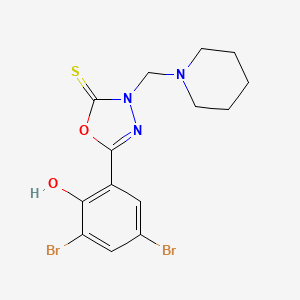
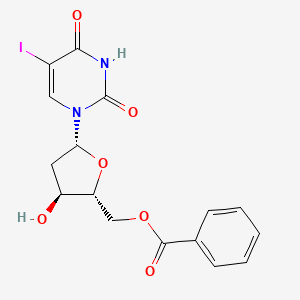
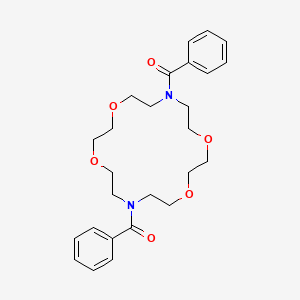
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)

